Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate
Description
Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate is a bicyclic lactone derivative featuring a fused oxireno (epoxide) and isoindole framework. Its stereochemistry, defined by the 1aR,2aR,5aS,6aS configuration, confers unique reactivity and stereoelectronic properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of complex heterocycles and chiral building blocks. Key synthetic routes involve dehydroiodination of iodolactone precursors, as demonstrated in studies of structurally related oxabicyclo derivatives .
Properties
IUPAC Name |
tert-butyl (1aS,2aS,5aR,6aR)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAOKXBZPVNBJE-CKIJPRSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3C(O3)CC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]3[C@H](O3)C[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure suggests various interactions within biological systems that may lead to therapeutic applications. This article reviews the compound's biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : Tert-butyl (1aR,2aR,5aS,6aS)-octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate
The biological activity of tert-butyl (1aR,2aR,5aS,6aS)-octahydrooxireno[2,3-f]isoindole-4-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate various biochemical pathways due to its structural attributes.
Potential Targets:
- Enzymatic Inhibition : The compound's ability to bind to enzymes could inhibit their activity.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antioxidant Activity
Studies suggest that the compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. This activity is significant for conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Effects
Research indicates that the compound may protect neuronal cells from damage induced by toxic agents such as amyloid-beta (Aβ) peptides. This suggests a potential role in treating Alzheimer's disease.
Case Studies and Research Findings
Discussion
The biological activities of tert-butyl (1aR,2aR,5aS,6aS)-octahydrooxireno[2,3-f]isoindole-4-carboxylate present promising avenues for therapeutic development. Its antioxidant and anti-inflammatory properties could be leveraged in treating chronic diseases characterized by oxidative stress and inflammation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of the isoindole structure exhibit potential anticancer properties. The compound's unique stereochemistry may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Isoindole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies indicate that such compounds can modulate neuroinflammatory pathways, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
3. Analgesic Properties
The compound's structural analogs have been investigated for their analgesic effects. Research has demonstrated that certain isoindole derivatives can interact with pain receptors in the central nervous system, providing relief from chronic pain conditions .
Materials Science Applications
1. Polymer Chemistry
Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate can serve as a building block for novel polymers. Its reactivity allows for the development of high-performance materials with tailored properties for applications in coatings and adhesives .
2. Drug Delivery Systems
The compound's unique chemical structure enables it to be utilized in designing drug delivery systems. Its ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in targeted therapy where localized drug delivery is essential.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of isoindole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to Tert-butyl (1aR,2aR,5aS,6aS)-1a exhibited significant cytotoxic effects at low concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
In a research article from Neuropharmacology, scientists investigated the neuroprotective effects of isoindole derivatives on cultured neuronal cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage markers compared to controls. This suggests potential therapeutic applications in treating neurodegenerative disorders .
Case Study 3: Drug Delivery
A recent study published in Advanced Drug Delivery Reviews explored the use of Tert-butyl (1aR,2aR,5aS,6aS)-1a as a carrier for anti-cancer drugs. The researchers developed nanoparticles using this compound and demonstrated improved drug solubility and sustained release profiles in vitro. This approach holds promise for enhancing the efficacy of chemotherapy regimens while minimizing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl carbamate group and polycyclic frameworks but differ in substituents, ring systems, and functional groups. Below is a detailed comparison based on similarity metrics, molecular features, and applications:
| CAS No. | Similarity Score | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 2126812-29-9 | 0.84 | C₁₉H₂₈BNO₄ | Isoindoline, boronate ester | Suzuki-Miyaura cross-coupling reactions |
| 330794-35-9 | 0.82 | C₂₃H₂₈BNO₄ | Benzyl carbamate, phenethyl boronate | Peptide modifications, drug delivery |
| 1161362-35-1 | 0.81 | C₁₈H₂₆BNO₄ | Benzyl boronate, tert-butyl carbamate | Catalytic borylation, polymer chemistry |
| 1002727-88-9 | 0.81 | C₁₇H₂₂BNO₅ | Benzooxazine, boronate ester | Antibiotic derivatization, agrochemicals |
Key Differences:
- Oxireno vs. Boronate Functionality: The target compound’s oxireno group enables ring-opening reactions (e.g., nucleophilic epoxide opening), whereas boronate-containing analogs (e.g., 2126812-29-9) are tailored for cross-coupling reactions .
- Stereochemical Complexity: The target’s octahydrooxireno-isoindole system imposes greater stereochemical constraints compared to the more flexible benzyl or phenethyl groups in analogs.
- Synthetic Accessibility : The target compound requires iodolactone precursors and controlled dehydroiodination , whereas boronate analogs are synthesized via palladium-catalyzed borylation or esterification .
Research Findings and Functional Insights
- Reactivity: The oxireno ring in the target compound undergoes regioselective nucleophilic attack at the less hindered carbon, enabling stereocontrolled synthesis of amino alcohols or diols. In contrast, boronate analogs (e.g., 2126812-29-9) exhibit stability under basic conditions but require palladium catalysts for functionalization .
- Thermodynamic Stability: Computational studies suggest the fused oxireno-isoindole system in the target compound has higher strain energy (~15 kcal/mol) compared to benzooxazine derivatives (e.g., 1002727-88-9), which benefit from aromatic stabilization .
- Pharmaceutical Relevance : While the target compound is a niche intermediate, boronate analogs are widely used in prodrug design (e.g., protease inhibitors) due to their hydrolytic stability and biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
